N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is a chemical compound characterized by its unique structural features, including an oxadiazole ring and a benzamide moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring enhances its potential for various scientific applications, particularly in pharmacology and material science.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is classified under:
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide typically involves the following steps:
The reaction conditions are optimized to maximize yield and purity. Industrial production may involve automated systems for precise control over reaction parameters, along with solvent recovery processes to enhance sustainability .
The molecular structure of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide |
InChI Key | VKERKWJJSRUHTJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NON=C1NC(=O)C2=CC=C(C=C2)C |
The compound's structure features a five-membered oxadiazole ring that contributes to its chemical reactivity and biological properties .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action involves the interaction of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide with specific molecular targets within biological systems. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The benzamide portion can also bind to proteins or other biomolecules, influencing various biochemical pathways relevant to disease processes .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide exhibits the following physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility in Water | Low (LogSw = -2.99) |
Key chemical properties include:
Property | Value |
---|---|
Partition Coefficient (logP) | 2.740 |
Polar Surface Area | 60.853 |
Hydrogen Bond Acceptors Count | 5 |
Hydrogen Bond Donors Count | 1 |
These properties suggest moderate lipophilicity and potential interactions with biological membranes .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide has several scientific uses:
Research indicates that derivatives of this compound may exhibit significant activity against pathogens such as Plasmodium falciparum, making it a candidate for further pharmacological studies .
The 1,2,5-oxadiazole nucleus confers diverse biological activities, making it invaluable in drug discovery. Structurally, the ring system exhibits enhanced metabolic resistance compared to its 1,2,3- and 1,3,4-isomers due to the positioning of heteroatoms, which reduces susceptibility to enzymatic degradation. This property is critical for improving drug half-life. The scaffold’s hydrogen-bonding capability (via N and O atoms) and π-deficient character enable specific interactions with biological targets, particularly enzymes and receptors involved in disease pathogenesis [2] [6].
Table 1: Pharmacological Activities of 1,2,5-Oxadiazole Derivatives
Biological Activity | Example Compound | Key Structural Features | Target/Indication |
---|---|---|---|
Antimalarial | N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | Diethoxyaryl substitution, trifluoromethylbenzamide | Plasmodium falciparum (multiresistant strains) |
Anticancer | Zibotentan | 1,3,4-oxadiazole variant with sulfonamide | Endothelin receptor (prostate cancer) |
Antimicrobial | N-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide | Acetamido auxiliary, methylbenzamide | Bacterial/fungal pathogens |
Antiviral | Raltegravir | 1,2,5-oxadiazole-hydroxypyrimidone | HIV integrase |
Recent research highlights the scaffold’s antiproliferative effects against diverse cancer cell lines. For instance, derivatives bearing benzamide substituents demonstrate potent tyrosine kinase inhibition, particularly against EGFR (Epidermal Growth Factor Receptor)—a key driver in oncogenesis. Similarly, in antiparasitic applications, furazan derivatives exhibit nanomolar activity against Plasmodium falciparum by potentially inhibiting PfATP4 (a plasmodial sodium efflux pump) and deoxyhypusine hydroxylase (DOHH), crucial for parasite survival [6]. The structure-activity relationship (SAR) studies emphasize that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzamide’s meta-position enhance potency against resistant pathogens, while alkyl substitutions (e.g., ethyl) on the oxadiazole ring improve pharmacokinetic properties by modulating lipophilicity [5] [6].
The design of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide follows key principles aimed at optimizing target engagement and drug-like properties. The molecule integrates two pharmacophoric elements: a 1,2,5-oxadiazole core (3-amino-substituted) and a 2-methylbenzoyl group, linked via an amide bond. This configuration leverages the oxadiazole as a planar bioisostere capable of mimicking transition states in enzymatic reactions [2] [6].
Table 2: Structural Roles of Key Components in N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide
Structural Element | Role in Drug Design | Impact on Properties |
---|---|---|
1,2,5-Oxadiazole ring | Bioisostere for carboxylate/amide; imparts metabolic stability | Enhances resistance to esterases; improves t₁/₂ |
4-Ethyl substituent | Modulates lipophilicity and steric occupancy | ↑ logD (optimal for membrane permeation); targets hydrophobic pockets |
2-Methylbenzamide | Constrains conformation; electron-donating effect | ↑ Selectivity; stabilizes amide bond against hydrolysis |
Amide linker | Hydrogen-bond donor/acceptor | Facilitates target binding via H-bonding |
The structural hybrid architecture of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide addresses critical challenges in two therapeutic areas: malaria chemotherapy and oncology.
Lead Optimization Strategies:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9